1,2-Ethanediamine, N1-ethyl-N1-heptyl-
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Overview
Description
1,2-Ethanediamine, N1-ethyl-N1-heptyl- is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups (-NH~2~), which makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- typically involves the reaction of ethylenediamine with heptyl bromide under basic conditions. The reaction proceeds as follows:
- Ethylenediamine is dissolved in an appropriate solvent such as ethanol.
- Heptyl bromide is added to the solution.
- The mixture is heated under reflux for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of ethylenediamine and heptyl bromide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the yield.
- Continuous removal of the product and purification through distillation.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1-ethyl-N1-heptyl- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2-Ethanediamine, N1-ethyl-N1-heptyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N1-ethyl-N1-heptyl- exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Methyl-N~1~-heptylethane-1,2-diamine
- N~1~-Ethyl-N~1~-pentylethane-1,2-diamine
- N~1~-Ethyl-N~1~-octylethane-1,2-diamine
Uniqueness
1,2-Ethanediamine, N1-ethyl-N1-heptyl- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where precise control over these properties is required.
Properties
CAS No. |
101526-61-8 |
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Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N'-ethyl-N'-heptylethane-1,2-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-12H2,1-2H3 |
InChI Key |
NMGFUQQSMNCKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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